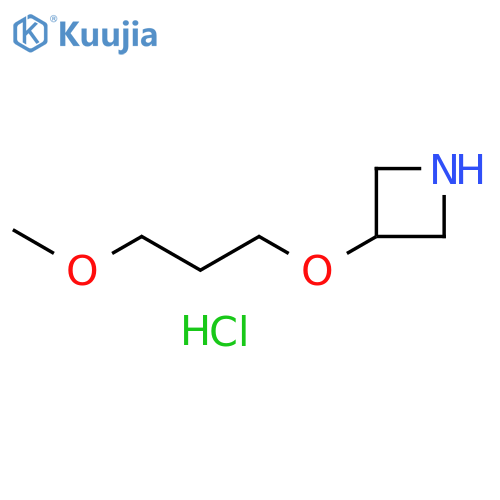

Cas no 1309207-91-7 (3-(3-methoxypropoxy)azetidine hydrochloride)

3-(3-methoxypropoxy)azetidine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-(3-methoxypropoxy)azetidine hydrochloride

-

- MDL: MFCD21602746

- インチ: 1S/C7H15NO2.ClH/c1-9-3-2-4-10-7-5-8-6-7;/h7-8H,2-6H2,1H3;1H

- InChIKey: AJBPFIPNXRNTAN-UHFFFAOYSA-N

- ほほえんだ: O(C1CNC1)CCCOC.Cl

3-(3-methoxypropoxy)azetidine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2086-1-500MG |

3-(3-methoxypropoxy)azetidine hydrochloride |

1309207-91-7 | 95% | 500MG |

¥ 2,521.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2086-1-1G |

3-(3-methoxypropoxy)azetidine hydrochloride |

1309207-91-7 | 95% | 1g |

¥ 3,775.00 | 2023-03-31 | |

| Enamine | EN300-98998-1.0g |

3-(3-methoxypropoxy)azetidine hydrochloride |

1309207-91-7 | 95% | 1.0g |

$1070.0 | 2024-05-21 | |

| TRC | M227723-10mg |

3-(3-methoxypropoxy)azetidine hydrochloride |

1309207-91-7 | 10mg |

$ 70.00 | 2022-06-04 | ||

| 1PlusChem | 1P019U8N-50mg |

3-(3-methoxypropoxy)azetidine hydrochloride |

1309207-91-7 | 95% | 50mg |

$353.00 | 2025-03-04 | |

| 1PlusChem | 1P019U8N-250mg |

3-(3-methoxypropoxy)azetidine hydrochloride |

1309207-91-7 | 95% | 250mg |

$711.00 | 2025-03-04 | |

| Aaron | AR019UGZ-100mg |

3-(3-Methoxypropoxy)azetidine hydrochloride |

1309207-91-7 | 95% | 100mg |

$537.00 | 2025-02-08 | |

| Aaron | AR019UGZ-250mg |

3-(3-Methoxypropoxy)azetidine hydrochloride |

1309207-91-7 | 95% | 250mg |

$754.00 | 2025-02-08 | |

| Enamine | EN300-98998-1g |

3-(3-methoxypropoxy)azetidine hydrochloride |

1309207-91-7 | 95% | 1g |

$1070.0 | 2023-09-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2086-1-500mg |

3-(3-methoxypropoxy)azetidine hydrochloride |

1309207-91-7 | 95% | 500mg |

¥2520.0 | 2024-04-25 |

3-(3-methoxypropoxy)azetidine hydrochloride 関連文献

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

3-(3-methoxypropoxy)azetidine hydrochlorideに関する追加情報

Professional Introduction to 3-(3-methoxypropoxy)azetidine hydrochloride (CAS No. 1309207-91-7)

3-(3-methoxypropoxy)azetidine hydrochloride, chemically designated as CAS No. 1309207-91-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the azetidine class, which has been widely studied for its potential applications in drug development. The presence of a 3-methoxypropoxy side chain and the hydrochloride salt form enhances its solubility and bioavailability, making it a promising candidate for further investigation.

The structure-activity relationship (SAR) of azetidine derivatives has been extensively explored over the past few decades. The azetidine ring, a five-membered heterocycle containing two nitrogen atoms, provides a unique scaffold that can mimic natural amino acid structures, thereby facilitating interactions with biological targets. In particular, the 3-methoxypropoxy substituent introduces a hydrophilic moiety that can improve pharmacokinetic properties, such as solubility and metabolic stability. These features make 3-(3-methoxypropoxy)azetidine hydrochloride an attractive molecule for the design of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and specificity of this compound towards various biological targets. Studies have shown that azetidine derivatives can exhibit inhibitory activity against enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The 3-methoxypropoxy group is particularly important in modulating the electronic properties of the molecule, which can influence its interaction with enzymes and receptors.

In vitro studies have demonstrated that 3-(3-methoxypropoxy)azetidine hydrochloride possesses promising pharmacological properties. For instance, it has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). Additionally, preliminary data suggest that this compound may have neuroprotective potential, making it a candidate for the development of treatments for neurodegenerative diseases.

The synthesis of 3-(3-methoxypropoxy)azetidine hydrochloride involves multi-step organic reactions, including nucleophilic substitution and salt formation. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy allows for rigorous characterization of the compound, confirming its structural integrity.

Current research is focused on exploring the therapeutic potential of 3-(3-methoxypropoxy)azetidine hydrochloride in preclinical models. Animal studies have provided valuable insights into its pharmacokinetic behavior and safety profile. These studies indicate that the compound is well-tolerated at various doses and exhibits minimal side effects. Further investigations are underway to evaluate its efficacy in treating conditions such as inflammation-related disorders and neurodegenerative diseases.

The development of novel drug candidates relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The 3-methoxypropoxy group in 3-(3-methoxypropoxy)azetidine hydrochloride plays a crucial role in determining its biological activity by influencing both solubility and binding affinity. This underscores the importance of structural optimization in drug design, where small modifications can significantly impact therapeutic efficacy.

As our understanding of biological pathways continues to evolve, so does our ability to design molecules that target specific disease mechanisms. The azetidine scaffold offers a versatile platform for developing innovative therapeutics, and compounds like 3-(3-methoxypropoxy)azetidine hydrochloride represent cutting-edge advancements in this field. Future research will likely focus on exploring new derivatives and analogs to enhance their pharmacological properties further.

The regulatory landscape for new drug development is stringent but essential for ensuring patient safety and efficacy. Regulatory agencies require comprehensive data on a compound's chemical composition, pharmacokinetics, toxicology, and clinical efficacy before approving it for human use. The rigorous testing of 3-(3-methoxypropoxy)azetidine hydrochloride will be crucial in demonstrating its potential as a therapeutic agent.

In conclusion, 3-(3-methoxypropoxy)azetidine hydrochloride (CAS No. 1309207-91-7) is a promising compound with significant potential in pharmaceutical applications. Its unique structure, characterized by the 3-methoxypropoxy side chain and azetidine ring, makes it an attractive candidate for further investigation. Ongoing research aims to elucidate its mechanisms of action and evaluate its therapeutic efficacy in various disease models. As advancements continue to be made in drug discovery technologies, compounds like this one hold great promise for addressing unmet medical needs.

1309207-91-7 (3-(3-methoxypropoxy)azetidine hydrochloride) 関連製品

- 929974-22-1(3-amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carbonitrile)

- 2624123-44-8(3-Amino-4-bromo-2-chloro-5-fluorobenzoic acid)

- 1019437-73-0(2-[(cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid)

- 1361669-35-3(2-[4-(2,4,6-Trichlorocyclohexa-2,4-dienyl)-2-trifluoromethyl-phenyl]-ethylamine)

- 1551315-76-4({2,5,8-trioxaspiro3.4octan-6-yl}methanamine)

- 1882469-75-1(1-Piperidinecarboxylic acid, 4-(2-chloroethyl)-4-cyano-, 1,1-dimethylethyl ester)

- 2639444-76-9(Tert-butyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate)

- 244153-25-1(ethyl 4-(2-aminoethoxy)-3-methoxybenzoate)

- 74370-96-0(methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate)

- 1807002-54-5(4-Bromo-5-methyl-2-nitrobenzoyl chloride)